

Validating the Structure of Diisopropyl Phosphonate Derivatives: A 2D NMR Comparison Guide

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Compound of Interest

Compound Name: *Diisopropyl phosphonate*

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For researchers, scientists, and drug development professionals, elucidating the precise structure of novel **diisopropyl phosphonate** derivatives is a critical step in ensuring their efficacy and safety. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural validation. This guide offers a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—supported by experimental data for the structural characterization of **diisopropyl phosphonate** derivatives.

This guide will delve into the practical application of these techniques, providing detailed experimental protocols and clear data presentations to aid in the structural confirmation of these important organophosphorus compounds.

Unambiguous Assignments through 2D NMR Correlation

To illustrate the power of 2D NMR in validating the structure of **diisopropyl phosphonate** derivatives, we will use Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate as a representative example. The following tables summarize the key correlations observed in its COSY, HSQC, and HMBC spectra, providing a clear roadmap for structural assignment.

Table 1: Key COSY Correlations for Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate

The Correlation Spectroscopy (COSY) experiment is fundamental for identifying proton-proton (^1H - ^1H) spin coupling networks within a molecule. Cross-peaks in a COSY spectrum indicate that two protons are coupled, typically through two or three bonds.

Proton (δ , ppm)	Correlating Proton(s) (δ , ppm)	Number of Bonds
6.69 (H-5)	6.28 (H-4), 4.49 (H-3)	3JHH, 4JHH
6.28 (H-4)	6.69 (H-5), 4.49 (H-3)	3JHH, 3JHH
5.86 (OH)	4.49 (H-3)	3JHH
4.61/4.60 (H-1/H-1')	1.28-1.18 (H-2/H-2')	3JHH
4.49 (H-3)	6.69 (H-5), 6.28 (H-4), 5.86 (OH)	4JHH, 3JHH, 3JHH

Table 2: Key HSQC Correlations for Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ^{13}C . This provides definitive one-bond proton-carbon connectivities.

Proton (δ , ppm)	Correlating Carbon (δ , ppm)
7.43-7.39 (H-7)	128.8 (C-7)
7.37-7.32 (H-8)	128.5 (C-8)
7.28-7.22 (H-9)	127.7 (C-9)
6.69 (H-5)	133.5 (C-5)
6.28 (H-4)	125.9 (C-4)
4.61/4.60 (H-1/H-1')	70.8/70.6 (C-1/C-1')
4.49 (H-3)	70.3 (C-3)
1.28-1.18 (H-2/H-2')	24.3-23.8 (C-2/C-2')

Table 3: Key HMBC Correlations for Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (^2JCH and ^3JCH). This is crucial for assembling the molecular skeleton by connecting fragments identified through COSY and HSQC.

Proton (δ , ppm)	Correlating Carbon(s) (δ , ppm)	Number of Bonds
6.69 (H-5)	136.9 (C-6), 127.7 (C-9), 70.3 (C-3)	^2JCH , ^3JCH , ^3JCH
6.28 (H-4)	136.9 (C-6)	^3JCH
4.61/4.60 (H-1/H-1')	24.3-23.8 (C-2/C-2')	^2JCH
4.49 (H-3)	133.5 (C-5), 125.9 (C-4)	^2JCH , ^2JCH

Experimental Protocols

The following provides a general methodology for acquiring 2D NMR data for **diisopropyl phosphonate** derivatives. Instrument parameters may need to be optimized for specific compounds and available equipment.

Sample Preparation:

- Dissolve 5-10 mg of the **diisopropyl phosphonate** derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

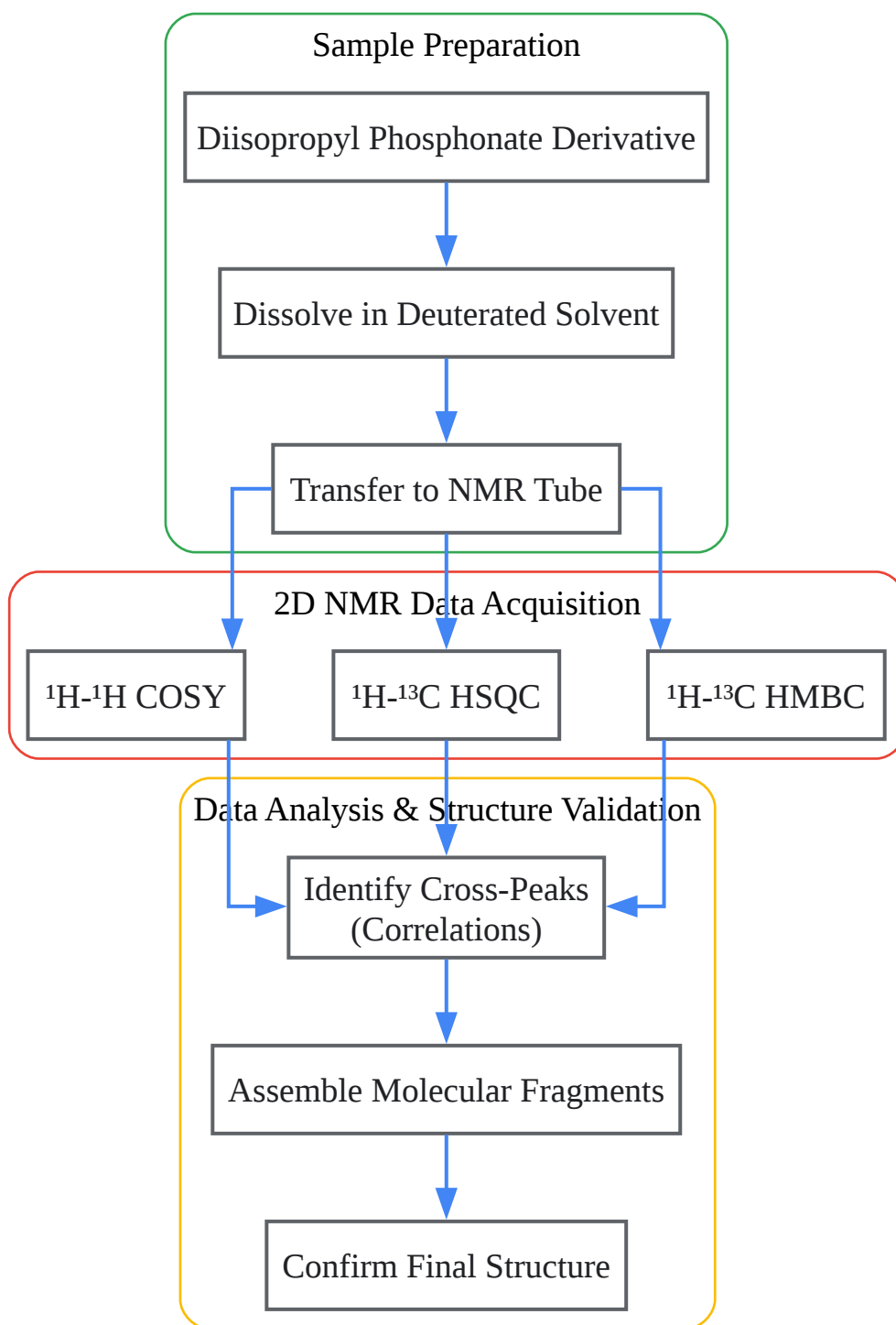
NMR Data Acquisition: All spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

- ^1H - ^1H COSY:
 - A standard gradient-selected COSY (gs-COSY) pulse program is used.

- The spectral width is set to cover all proton signals (e.g., 0-10 ppm).
- Typically, 256-512 increments in the F1 dimension and 2-4 scans per increment are acquired.
- ^1H - ^{13}C HSQC:
 - A standard gradient-selected, sensitivity-enhanced HSQC pulse program is employed.
 - The ^1H spectral width is set as in the COSY experiment. The ^{13}C spectral width is set to cover all expected carbon signals (e.g., 0-160 ppm).
 - The one-bond coupling constant ($^1J_{\text{CH}}$) is typically set to an average value of 145 Hz.
 - 256-512 increments in the F1 dimension and 4-8 scans per increment are common.
- ^1H - ^{13}C HMBC:
 - A standard gradient-selected HMBC pulse program is used.
 - Spectral widths are similar to the HSQC experiment.
 - The long-range coupling constant ($^nJ_{\text{CH}}$) is optimized for 2-3 bond correlations, typically set to a value between 7-10 Hz.
 - 256-512 increments in the F1 dimension and 8-16 scans per increment are generally required to achieve sufficient signal-to-noise.

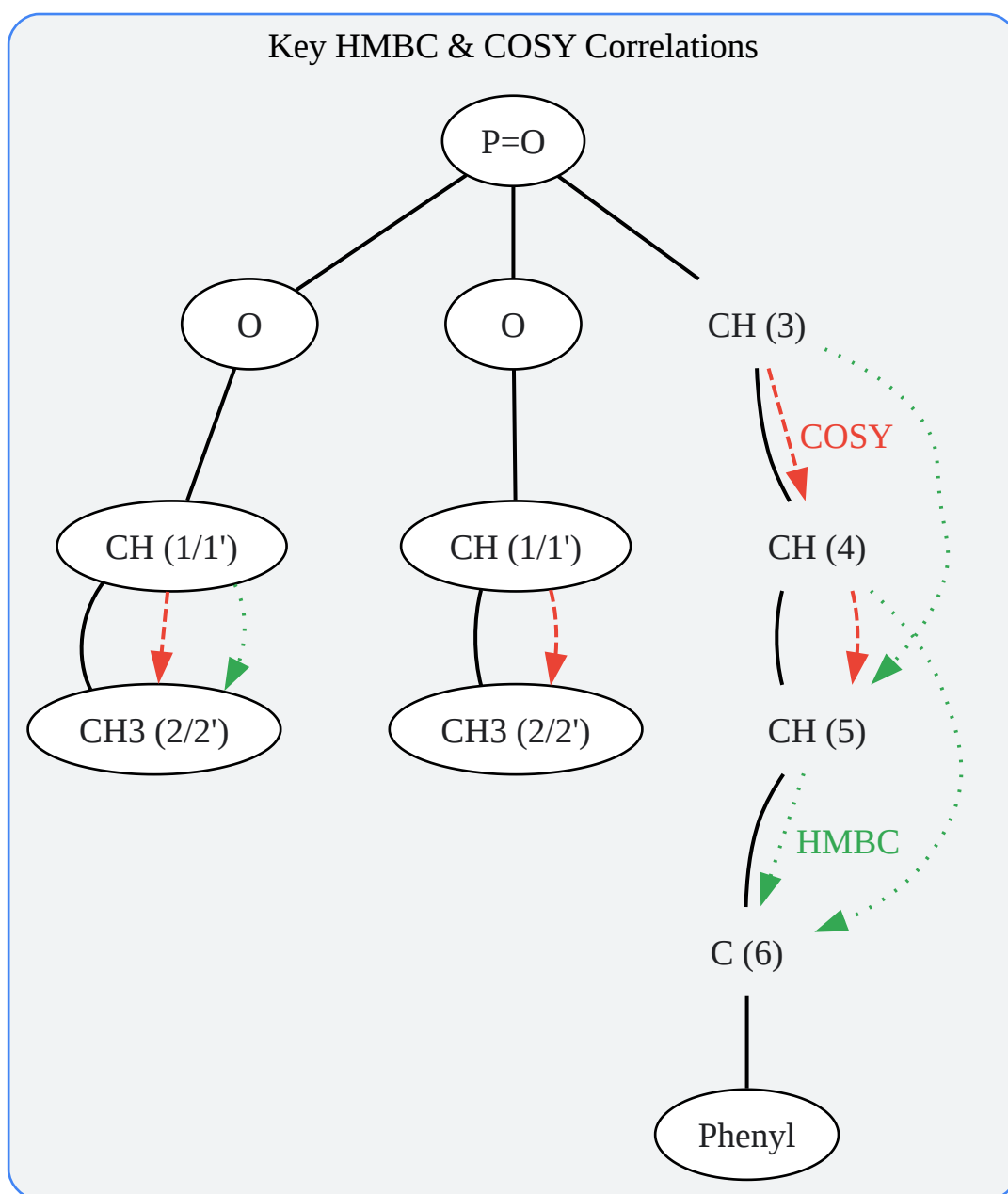
Visualizing the Workflow and Structural Connectivity

The following diagrams, generated using Graphviz, illustrate the logical workflow of 2D NMR-based structure validation and the key correlations for our example compound.



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Caption: Experimental workflow for 2D NMR analysis.



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Caption: Key HMBC and COSY correlations shown on the molecular backbone.

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